![molecular formula C10H7N B1355412 4-Ethynyl-1H-indole CAS No. 102301-81-5](/img/structure/B1355412.png)
4-Ethynyl-1H-indole
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Overview
Description
4-Ethynyl-1H-indole, also known as EI, is a heterocyclic aromatic organic compound. It is a popular indole derivative that has attracted scientific interest due to its potential biological properties and numerous applications across various fields. The compound has a molecular weight of 141.17 .
Synthesis Analysis
While specific synthesis methods for 4-Ethynyl-1H-indole were not found, there are general methods for synthesizing indole derivatives. For instance, novel 3-substitue 2-methyl indole analogs have been synthesized and evaluated for their biological activities .Physical And Chemical Properties Analysis
4-Ethynyl-1H-indole is a pale-yellow to yellow-brown solid .Scientific Research Applications
Cancer Treatment Research
Indole derivatives, including 4-Ethynyl-1H-indole, have been increasingly recognized for their potential in treating various types of cancer. They exhibit a range of biologically vital properties that can be leveraged in oncology .
Anti-HIV Research
Novel indolyl derivatives have shown promise in anti-HIV research. Molecular docking studies suggest that these compounds, including modifications with 4-Ethynyl-1H-indole, could play a role in developing new anti-HIV medications .
Microbial Signalling Studies
Indole is known to be a signalling molecule among bacteria and plays a significant role in microbial communication, especially within the human gut. This aspect of indole research could extend to derivatives like 4-Ethynyl-1H-indole, exploring their potential as signalling molecules .
Flavour and Fragrance Industry
The value of indole compounds extends to their use in flavor and fragrance applications, such as in the food industry or perfumery. The unique properties of 4-Ethynyl-1H-indole could contribute to new scent or taste profiles .
Cycloaddition Reactions
Indoles serve as versatile building blocks in cycloaddition reactions, which are pivotal in synthesizing a wide array of potentially bioactive compounds. Research into cycloaddition processes often features indole derivatives like 4-Ethynyl-1H-indole due to their reactivity and structural significance .
Mechanism of Action
Target of Action
4-Ethynyl-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These changes can lead to a wide range of biological effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular effects .
Action Environment
It is generally important to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
properties
IUPAC Name |
4-ethynyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHQEOJJLFYMIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CNC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553477 |
Source
|
Record name | 4-Ethynyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-1H-indole | |
CAS RN |
102301-81-5 |
Source
|
Record name | 4-Ethynyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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